5-(2-Fluorophenyl)-2,3-dihydroinden-1-one
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Overview
Description
5-(2-Fluorophenyl)-2,3-dihydroinden-1-one: is an organic compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring The presence of a fluorophenyl group at the 5-position of the indanone structure imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde and cyclopentanone.
Aldol Condensation: The 2-fluorobenzaldehyde undergoes an aldol condensation reaction with cyclopentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone is then dehydrated to form the desired indanone structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency. The purification process may involve recrystallization or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 5-(2-Fluorophenyl)-2,3-dihydro-1H-inden-1-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 5-(2-Fluorophenyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one is used as an intermediate in the synthesis of more complex organic molecules
Biology:
Biological Studies: The compound’s structure and reactivity make it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties. Its fluorophenyl group is known to enhance the biological activity of molecules, making it a candidate for drug development.
Industry:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Fluorophenyl derivatives: Compounds such as 2-fluorophenylacetic acid and 2-fluorophenylalanine share the fluorophenyl group but differ in their core structures.
Indanone derivatives: Compounds like 1-indanone and 2-indanone share the indanone core but lack the fluorophenyl group.
Uniqueness:
Structural Features: The combination of the indanone core with a fluorophenyl group at the 5-position makes 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one unique. This structural feature imparts distinct chemical and physical properties, such as enhanced reactivity and potential biological activity.
Applications: The unique structure of this compound allows for its use in a wide range of applications, from organic synthesis to pharmaceutical research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(2-fluorophenyl)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-4-2-1-3-12(14)10-5-7-13-11(9-10)6-8-15(13)17/h1-5,7,9H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNOLHNSSFRVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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